molecular formula C16H19N3O2 B3023256 tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate CAS No. 1053655-99-4

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate

Cat. No. B3023256
CAS RN: 1053655-99-4
M. Wt: 285.34
InChI Key: LHDXOEJMEHJTRB-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate, also known as TBAN, is an organic compound with a molecular formula of C17H20N4O2. TBAN has been widely studied due to its unique properties and potential applications in a variety of areas, including organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate has been studied for a variety of scientific research applications, including its use as a reagent in organic synthesis, a catalyst in the synthesis of biologically active compounds, and a fluorescent probe for imaging and sensing applications. tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Mechanism of Action

Tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate is believed to act as an inhibitor of acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the hydrolysis of acetylcholine, thus leading to an accumulation of acetylcholine in the brain.
Biochemical and Physiological Effects
The accumulation of acetylcholine in the brain due to tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate inhibition of acetylcholinesterase is believed to have a variety of effects on the biochemical and physiological processes of the body. These effects include increased alertness, improved cognitive performance, increased muscle strength, and improved memory.

Advantages and Limitations for Lab Experiments

The use of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate in lab experiments has several advantages, including its low cost and availability, its stability in a variety of environments, and its ability to form covalent bonds with a variety of biological molecules. However, tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate also has several limitations, such as its relatively low solubility and its potential to cause toxic side effects in humans.

Future Directions

The potential applications of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate are numerous, and there are many possible future directions for research. These include the development of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate-based drugs for the treatment of neurological disorders, the use of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate as a fluorescent probe for imaging and sensing applications, and the use of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate as a catalyst in the synthesis of biologically active compounds. Additionally, further research into the biochemical and physiological effects of tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate is needed in order to understand its potential therapeutic applications.

properties

IUPAC Name

tert-butyl N-[(Z)-[amino(naphthalen-2-yl)methylidene]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-18-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDXOEJMEHJTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/C1=CC2=CC=CC=C2C=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159078
Record name 1,1-Dimethylethyl 2-(imino-2-naphthalenylmethyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(amino(naphthalen-2-yl)methylene)hydrazinecarboxylate

CAS RN

1053655-99-4
Record name 1,1-Dimethylethyl 2-(imino-2-naphthalenylmethyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(imino-2-naphthalenylmethyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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